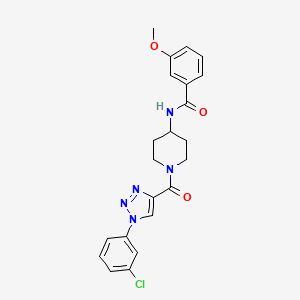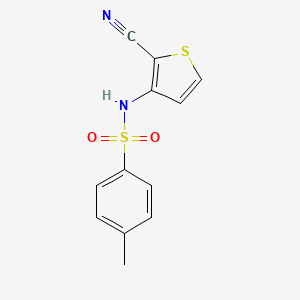
N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
This compound can serve as a building block in organic synthesis. Its structure suggests it could be useful in the formation of complex molecules through reactions such as Suzuki–Miyaura coupling . This type of coupling reaction is pivotal in creating carbon-carbon bonds, which are fundamental in constructing pharmaceuticals, polymers, and advanced materials.
Neuropharmacology
The triazole ring and the pyrrol moiety within the compound’s structure indicate potential activity on central nervous system receptors, such as the nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in cognitive processes, and compounds targeting nAChRs are researched for therapeutic applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Cholinergic System Modulation
Given its potential interaction with cholinergic receptors, this compound could be studied for its effects on the forebrain cholinergic system , which plays a significant role in higher-order brain functions. Modulating this system could lead to new treatments for cognitive impairments and psychiatric disorders.
Mecanismo De Acción
Target of Action
The primary target of this compound is the alpha 7-type nicotinic acetylcholine receptors (α7 nAChRs) . These receptors are highly expressed in the central nervous system and are known to play a crucial role in many higher-order brain functions .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of α7 nAChRs . PAMs are compounds that enhance the activity of receptors. In the case of α7 nAChRs, PAMs can augment the receptor-mediated currents while maintaining their characteristic fast kinetics .
Biochemical Pathways
The activation of α7 nAChRs by this compound affects various biochemical pathwaysIt is known that the activation of α7 nachrs can potentially be beneficial for treating conditions like dementias, different neurodegenerative disorders, pain syndromes, and conditions involving inflammation .
Result of Action
The activation of α7 nAChRs by this compound can lead to various molecular and cellular effects. For instance, it can potentially improve cognitive function in conditions where there is decreased expression or hypofunction of α7 nAChRs . .
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-29-17-13-18(30-2)16(12-15(17)22)23-20(28)19-21(26-10-6-7-11-26)27(25-24-19)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRCJZJSEKGEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2849793.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2849795.png)



![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2849800.png)
![2-[1-(2,4-Dimethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2849801.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2849802.png)

![1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2849807.png)

![1-Fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene](/img/structure/B2849809.png)
![4-benzoyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2849810.png)